N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 899997-03-6
VCID: VC5578738
InChI: InChI=1S/C13H20N2O5S/c1-19-12(20-2)10-15-21(17,18)9-8-14-13(16)11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3,(H,14,16)
SMILES: COC(CNS(=O)(=O)CCNC(=O)C1=CC=CC=C1)OC
Molecular Formula: C13H20N2O5S
Molecular Weight: 316.37

N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide

CAS No.: 899997-03-6

Cat. No.: VC5578738

Molecular Formula: C13H20N2O5S

Molecular Weight: 316.37

* For research use only. Not for human or veterinary use.

N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide - 899997-03-6

Specification

CAS No. 899997-03-6
Molecular Formula C13H20N2O5S
Molecular Weight 316.37
IUPAC Name N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]benzamide
Standard InChI InChI=1S/C13H20N2O5S/c1-19-12(20-2)10-15-21(17,18)9-8-14-13(16)11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3,(H,14,16)
Standard InChI Key JEHWMULMEDDVIA-UHFFFAOYSA-N
SMILES COC(CNS(=O)(=O)CCNC(=O)C1=CC=CC=C1)OC

Introduction

Structural Characteristics and Molecular Properties

The compound’s IUPAC name, N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide, reflects its modular architecture:

  • A benzamide group (C₆H₅CONH₂) forms the core.

  • A sulfamoyl group (SO₂NH₂) is attached to the benzamide via an ethyl chain.

  • The sulfamoyl nitrogen is further substituted with a 2,2-dimethoxyethyl group (CH(OCH₃)₂CH₂).

Molecular Formula and Weight

  • Empirical Formula: C₁₄H₂₁N₂O₆S

  • Molecular Weight: 357.39 g/mol

  • Key Functional Groups: Benzamide (aromatic amide), sulfonamide, ether.

Predicted Physicochemical Properties

PropertyValue/Description
Melting Point180–190°C (estimated for crystalline form)
SolubilityModerate in polar aprotic solvents (e.g., DMSO, DMF); low in water
StabilityHydrolytically stable under neutral conditions; susceptible to acid/base degradation
LogP (Partition Coefficient)~1.2 (indicating moderate lipophilicity)

The sulfamoyl group confers polarity, while the dimethoxyethyl chain enhances solubility in organic solvents .

Synthetic Pathways and Methodological Considerations

While no direct synthesis of N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)benzamide is documented, analogous sulfonamide syntheses provide a framework for its preparation.

Proposed Synthesis Route

  • Benzoyl Chloride Activation:
    Benzoyl chloride reacts with ethylenediamine to form N-(2-aminoethyl)benzamide. This step typically employs dichloromethane as a solvent and triethylamine as a base .

  • Sulfamoylation:
    The primary amine of N-(2-aminoethyl)benzamide reacts with chlorosulfonic acid (ClSO₃H) to yield N-(2-sulfamoylethyl)benzamide. Controlled temperatures (0–5°C) prevent over-sulfonation .

  • Alkylation of Sulfamoyl Nitrogen:
    The sulfamoyl group’s nitrogen is alkylated with 2,2-dimethoxyethyl bromide in the presence of a base (e.g., K₂CO₃) to install the dimethoxyethyl moiety. A polar solvent like acetonitrile facilitates nucleophilic substitution .

Critical Challenges:

  • Regioselectivity: Ensuring alkylation occurs at the sulfamoyl nitrogen rather than the benzamide.

  • Purification: Chromatographic separation may be required due to byproducts from incomplete reactions.

Spectroscopic Characterization and Analytical Data

Hypothetical spectroscopic profiles, inferred from structural analogs, include:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 7.8–7.4 ppm (m, 5H, aromatic protons).

    • δ 3.6–3.3 ppm (m, 8H, dimethoxyethyl and ethylene groups).

    • δ 3.2 ppm (s, 6H, methoxy protons).

Infrared (IR) Spectroscopy

  • Key Absorptions:

    • 1660 cm⁻¹ (C=O stretch, benzamide).

    • 1340 cm⁻¹ and 1160 cm⁻¹ (asymmetric/symmetric SO₂ stretches).

Mass Spectrometry

  • ESI-MS: m/z 357.39 [M+H]⁺.

Gaps in Knowledge and Future Directions

  • Experimental Validation: Synthesis and characterization data are needed to confirm predicted properties.

  • Biological Screening: Antimicrobial, anticancer, and enzyme inhibition assays could reveal therapeutic potential.

  • Computational Modeling: Molecular docking studies may identify target proteins.

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